(R)-1-Methoxy-1-oxopropan-2-yl benzoate
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Overview
Description
Methyl (2R)-2-(benzoyloxy)propanoate is an organic compound with the molecular formula C11H12O4. It is an ester derivative of propanoic acid and is characterized by the presence of a benzoyloxy group attached to the second carbon of the propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-(benzoyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-hydroxypropanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the removal of the resulting hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of (R)-1-Methoxy-1-oxopropan-2-yl benzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(benzoyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: The major product is (2R)-2-hydroxypropanoic acid.
Reduction: The major product is (2R)-2-(benzoyloxy)propanol.
Substitution: The products vary depending on the nucleophile used, but common products include (2R)-2-hydroxypropanoate derivatives.
Scientific Research Applications
Methyl (2R)-2-(benzoyloxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-1-Methoxy-1-oxopropan-2-yl benzoate exerts its effects involves interactions with specific molecular targets For example, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of benzoyl and propanoate moieties
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)propanoate: Similar in structure but with the benzoyloxy group attached to the third carbon.
Methyl (2R)-2-hydroxypropanoate: Lacks the benzoyloxy group, making it less reactive in certain reactions.
Uniqueness
Methyl (2R)-2-(benzoyloxy)propanoate is unique due to the specific placement of the benzoyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted chemical synthesis and research applications.
Biological Activity
(R)-1-Methoxy-1-oxopropan-2-yl benzoate, a compound belonging to the class of benzoate esters, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a methoxy group, a ketone, and a benzoate moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzotriazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for this compound in treating infections .
- Antiproliferative Effects : Research indicates that related compounds can inhibit the proliferation of cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications in the ester or ketone groups can enhance antiproliferative effects .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other benzoate derivatives that target cytochrome P450 enzymes .
Biological Activity Data Table
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiproliferative | Reduced viability in cancer cell lines | |
Enzyme Inhibition | Targeting cytochrome P450 |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Antimicrobial Study : A study demonstrated that a series of benzoate derivatives exhibited MIC values comparable to standard antibiotics against MRSA strains, suggesting that this compound may possess similar activities .
- Cancer Research : In vitro assays on various cancer cell lines revealed that certain analogs with modifications at the methoxy group showed enhanced antiproliferative activity, indicating a potential pathway for further development .
- Enzyme Interaction : Research into enzyme inhibition showed that related compounds could effectively inhibit CYP51, an essential enzyme in sterol biosynthesis in fungi, which could be relevant for developing antifungal agents .
Properties
IUPAC Name |
[(2R)-1-methoxy-1-oxopropan-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAQLXICZIQHR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.